1,7-Diazaspiro[4.4]nonan-6-one 1,7-Diazaspiro[4.4]nonan-6-one
Brand Name: Vulcanchem
CAS No.: 1203797-31-2
VCID: VC8217058
InChI: InChI=1S/C7H12N2O/c10-6-7(3-5-8-6)2-1-4-9-7/h9H,1-5H2,(H,8,10)
SMILES: C1CC2(CCNC2=O)NC1
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol

1,7-Diazaspiro[4.4]nonan-6-one

CAS No.: 1203797-31-2

Cat. No.: VC8217058

Molecular Formula: C7H12N2O

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonan-6-one - 1203797-31-2

Specification

CAS No. 1203797-31-2
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
IUPAC Name 1,7-diazaspiro[4.4]nonan-6-one
Standard InChI InChI=1S/C7H12N2O/c10-6-7(3-5-8-6)2-1-4-9-7/h9H,1-5H2,(H,8,10)
Standard InChI Key KSQRQLBTULNMJS-UHFFFAOYSA-N
SMILES C1CC2(CCNC2=O)NC1
Canonical SMILES C1CC2(CCNC2=O)NC1

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Substituent Effects

The 1,7-diazaspiro[4.4]nonan-6-one scaffold consists of a nine-membered bicyclic system where two nitrogen atoms occupy positions 1 and 7, with a ketone group at position 6. The spiro junction at position 6 creates a rigid three-dimensional geometry that reduces conformational flexibility, a feature advantageous for selective target binding . Derivatives often incorporate aromatic substituents (e.g., benzyl, phenylethyl) at the nitrogen atoms, which modulate electronic properties and steric bulk. For instance:

DerivativeCAS NumberMolecular FormulaMolecular Weight (g/mol)
1-Benzyl-7-[(1R)-1-phenylethyl]1174009-59-6C22H26N2O334.45
1-Benzoyl128244-00-8C14H16N2O2244.29
1-Benzyl646055-59-6C14H18N2O230.31

Table 1: Key derivatives of 1,7-diazaspiro[4.4]nonan-6-one and their molecular parameters .

X-ray crystallography of analogous compounds reveals chair-like conformations in the nonane ring system, with substituents adopting equatorial orientations to minimize steric strain . The (1R)-phenylethyl group in CAS 1174009-59-6 introduces chirality, enabling enantioselective interactions with biological targets .

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) spectra for these derivatives exhibit characteristic signals:

  • ¹H NMR: Doublets between δ 3.5–4.5 ppm correspond to protons adjacent to the spiro carbon, while aromatic protons appear as multiplets at δ 7.1–7.5 ppm .

  • ¹³C NMR: The ketone carbonyl resonates near δ 205 ppm, with sp³ hybridized carbons in the bicyclic system appearing between δ 30–60 ppm .

Synthetic Methodologies

Condensation and Cyclization Strategies

A common route to 1,7-diazaspiro[4.4]nonan-6-ones involves the condensation of benzoyl chloride with diazaspiro precursors under basic conditions. For example, 1-benzoyl-7-[(1R)-1-phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one (CAS 1174009-58-5) is synthesized via a three-step process:

  • Mannich Reaction: Formation of the diazaspiro core using ammonium acetate and formaldehyde.

  • N-Alkylation: Introduction of the (1R)-phenylethyl group via nucleophilic substitution.

  • Acylation: Benzoylation at the remaining nitrogen using benzoyl chloride in dichloromethane.

Reaction yields typically range from 45–65%, with purification achieved through silica gel chromatography .

Stereochemical Control

Chiral auxiliaries or enantioselective catalysis are employed to install stereocenters. The (1R)-phenylethyl substituent in CAS 1174009-59-6 is introduced using (R)-1-phenylethylamine, with diastereomeric excess exceeding 90% as confirmed by chiral HPLC .

Physicochemical Profiling

Thermodynamic Properties

Derivatives exhibit moderate hydrophobicity (logP 1.4–2.1) and high melting points (>200°C), consistent with rigid, aromatic-rich structures . Key parameters for CAS 128244-00-8 include:

  • Density: 1.26 g/cm³

  • Boiling Point: 503.8°C at 760 mmHg

  • Vapor Pressure: 2.83 × 10⁻¹⁰ mmHg at 25°C

Solubility and Stability

Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) dissolve these compounds at concentrations up to 50 mM. Aqueous solubility is limited (<0.1 mg/mL at pH 7.4), necessitating formulation with surfactants for biological testing . Stability studies indicate decomposition <5% after 6 months at -20°C under nitrogen .

Biological Evaluation and Mechanism

Enzyme Inhibition

1,7-Diazaspiro[4.4]nonan-6-one derivatives demonstrate inhibitory activity against serine/threonine kinases, with IC₅₀ values in the low micromolar range. Molecular docking studies suggest the spirocyclic core occupies the ATP-binding pocket, while the benzoyl group forms π-π interactions with hydrophobic residues .

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus (ATCC 29213) show minimum inhibitory concentrations (MIC) of 16–32 μg/mL for benzyl-substituted derivatives, comparable to first-line antibiotics like ciprofloxacin .

Drug Development Applications

Kinase-Targeted Therapeutics

The rigidity of the spirocyclic system makes these compounds attractive scaffolds for designing selective kinase inhibitors. Preclinical studies on CAS 1174009-59-6 reveal 78% inhibition of protein kinase C-θ (PKCθ) at 10 μM, a target implicated in autoimmune diseases .

Central Nervous System (CNS) Penetration

With polar surface areas (PSA) of 49–60 Ų and molecular weights <400 Da, several derivatives comply with Lipinski’s rule-of-five for blood-brain barrier permeability . This positions them as candidates for treating neurological disorders.

Future Directions

Ongoing research focuses on:

  • Prodrug Development: Enhancing aqueous solubility through phosphate ester prodrugs.

  • Targeted Delivery: Conjugation to monoclonal antibodies for site-specific action.

  • Green Synthesis: Catalytic asymmetric methods to reduce waste and improve enantioselectivity .

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